Curculigoside

描述

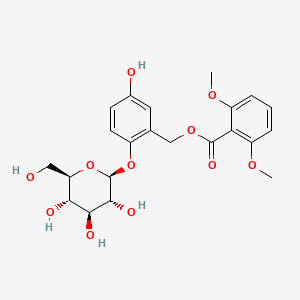

Curculigoside A is a phenolic glycoside compound isolated from the rhizomes of Curculigo orchioides, a plant widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

准备方法

Synthetic Routes and Reaction Conditions

Curculigoside A can be synthesized through a series of chemical reactions involving the glycosylation of phenolic compounds. The synthetic route typically involves the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound A involves the extraction of the compound from the rhizomes of Curculigo orchioides. The extraction process includes steps such as drying, grinding, and solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound A .

化学反应分析

Types of Reactions

Curculigoside A undergoes various chemical reactions, including:

Oxidation: this compound A can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound A into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

科学研究应用

Chemistry: Used as a model compound for studying glycosylation reactions and phenolic compound chemistry.

Medicine: Explored for its therapeutic potential in treating conditions such as Alzheimer’s disease, poststroke depression, and osteoporosis

Industry: Utilized in the development of natural antioxidant and anti-inflammatory products.

作用机制

Curculigoside A exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It enhances the activity of antioxidant enzymes and reduces oxidative stress by scavenging free radicals.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

Neuroprotective Activity: It promotes neurogenesis and protects neuronal cells by enhancing mitochondrial function and reducing oxidative damage.

相似化合物的比较

Curculigoside A is unique compared to other similar compounds due to its specific glycosylation pattern and phenolic structure. Similar compounds include:

This compound B: Another phenolic glycoside with similar antioxidant properties.

Curculigine A and D: Phenolic compounds isolated from Curculigo orchioides with antiosteoporotic activity.

Cycloartane Glycosides: Compounds with cytotoxic activity against cancer cells.

This compound A stands out due to its broad range of pharmacological activities and its potential therapeutic applications in various diseases.

生物活性

Curculigoside, a phenolic glycoside derived from the plant Curculigo orchioides, has garnered attention for its diverse biological activities. Research indicates that it possesses antioxidant, anti-inflammatory, neuroprotective, and anti-arthritic properties. This article will explore the biological activity of this compound, supported by various studies and case reports.

1. Antioxidant Effects

This compound has demonstrated significant antioxidant activity. It mitigates oxidative stress by modulating the Nrf2/NF-κB signaling pathway, which is crucial in regulating cellular responses to oxidative damage. In studies involving RAW264.7 cells, this compound reduced oxidative stress and inhibited osteoclastogenesis, indicating its potential in treating conditions like osteoporosis .

2. Anti-inflammatory Properties

Research shows that this compound effectively reduces inflammation. In a study on collagen-induced arthritis in rats, this compound treatment resulted in decreased serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibited the proliferation of MH7A cells (a rheumatoid arthritis cell line) and downregulated key signaling molecules (JAK1, JAK3, and STAT3) involved in inflammatory responses .

3. Neuroprotective Effects

This compound has been shown to improve cognitive function and exhibit antidepressant-like effects. In animal models, it facilitated fear extinction and ameliorated depression-like behaviors by increasing brain-derived neurotrophic factor (BDNF) levels and activating the Akt-mTOR signaling pathway in the hippocampus . This suggests potential applications in treating neurodegenerative diseases.

4. Cardioprotective Effects

In cardiovascular studies, this compound improved cell viability and reduced apoptosis in H9c2 cardiac cells subjected to ischemic conditions. It decreased infarct size and myocardial apoptosis by activating the Nrf-2/HO-1 pathway, highlighting its role as a cardioprotective agent against ischemia-reperfusion injury .

5. Anti-arthritic Effects

This compound's anti-arthritic properties were confirmed through both in vivo and in vitro studies. It significantly inhibited paw swelling and arthritis scores in collagen-induced arthritic rats while also decreasing inflammatory cytokines . The molecular mechanisms involve modulation of the JAK/STAT/NF-κB signaling pathways.

Pharmacokinetics

This compound exhibits rapid absorption following oral administration, with peak plasma concentrations reached within a short time frame (approximately 0.083 hours). However, it has a relatively short half-life (around 2 hours) and low absolute bioavailability (approximately 2.39%) due to extensive metabolism .

Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Peak Concentration Time | ~0.083 hours |

| Half-life | ~2 hours |

| Bioavailability | ~2.39% |

Case Study: Cognitive Function Improvement

In a study involving aged rats, this compound was administered to assess its effects on learning and memory. Results indicated significant improvements in cognitive performance, attributed to its ability to modulate oxidative stress levels and enhance neuronal health .

Case Study: Osteoporosis Management

A recent investigation focused on this compound's role in osteoporosis management revealed that it regulates DNMT1 expression, which is crucial for osteoblast activity. This suggests that this compound could be beneficial in enhancing bone density and overall skeletal health .

属性

IUPAC Name |

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-29-14-4-3-5-15(30-2)17(14)21(28)31-10-11-8-12(24)6-7-13(11)32-22-20(27)19(26)18(25)16(9-23)33-22/h3-8,16,18-20,22-27H,9-10H2,1-2H3/t16-,18-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJRKHVKAXVFJQ-QKYBYQKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234896 | |

| Record name | Curculigoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85643-19-2 | |

| Record name | Curculigoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85643-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curculigoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curculigoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CURCULIGOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6S7X76UM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of curculigoside?

A1: this compound has the molecular formula C21H26O11 and a molecular weight of 454.42 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: Structural elucidation of this compound has been achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide insights into its structural features, such as the presence of phenolic rings, glycosidic linkages, and other functional groups. []

Q3: How does this compound interact with biological targets to exert its effects?

A3: this compound demonstrates its effects through interactions with various molecular targets. It has been shown to enhance the expression of osteogenic differentiation-related proteins, including type I collagen, integrin β1, Osterix, and osteocalcin, thereby promoting osteoblast differentiation and bone formation. [] Additionally, this compound has been found to inhibit the nucleotide-binding oligomerization domain-like receptor containing pyrin domain 3 (NLRP3) inflammasome pathway, which plays a crucial role in inflammation. [, ] Furthermore, studies suggest this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses, contributing to its protective effects against oxidative stress. [, ]

Q4: What are the downstream effects of this compound's interaction with the Nrf2 pathway?

A4: Activation of the Nrf2 pathway by this compound leads to the upregulation of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, thereby enhancing the cellular defense against oxidative damage. [, ] This activation has been linked to the protective effects of this compound in models of hepatic ischemia-reperfusion injury, where it mitigates oxidative stress, inflammation, and apoptosis. []

Q5: Does this compound impact cell signaling pathways?

A5: Yes, research suggests this compound can modulate several signaling pathways. For instance, it has been shown to suppress the RANK/RANKL/OPG signaling pathway, crucial in regulating bone resorption by osteoclasts. [] Additionally, this compound has demonstrated regulatory effects on the JAK/STAT/NF-κB signaling pathway, which is heavily implicated in inflammatory responses. []

Q6: How does this compound influence osteoclast activity?

A6: this compound has been shown to inhibit osteoclast formation and activity. Studies indicate it can suppress the differentiation of bone marrow stromal cells into osteoclasts, reduce the activity of tartrate-resistant acid phosphatase (TRAP, a marker of osteoclast activity), and decrease the area of bone resorption pits formed by osteoclasts. [, ] These effects contribute to its potential as a therapeutic agent for bone-related disorders like osteoporosis.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: Studies indicate that this compound exhibits rapid oral absorption but low absolute bioavailability. This low bioavailability is likely attributed to factors like efflux by P-glycoprotein (P-gp) in the intestine and a high intrinsic clearance rate in the liver. [, ] Research has identified several metabolites of this compound in rats, suggesting it undergoes extensive metabolism via pathways including dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation. []

Q8: What in vitro models have been used to study the effects of this compound?

A8: A variety of in vitro models have been employed to investigate the biological activities of this compound. These include:

- Osteoblastic MC3T3-E1 cells: Used to study the effects of this compound on osteoblast differentiation, mineralization, and response to stimuli like titanium particles. [, ]

- Rat osteoclastic bone marrow stromal cells (BMSCs): Employed to investigate the impact of this compound on osteoclast formation, activity, and response to stimuli like titanium particles. []

- Human amniotic fluid-derived stem cells (hAFSCs): Utilized to assess the effects of this compound on osteogenic differentiation and the balance between bone formation and resorption. []

- Cardiomyocytes: Used to investigate the protective effects of this compound against oxidative injury induced by hydrogen peroxide (H2O2). []

- Rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells: Employed to evaluate the anti-proliferative effects of this compound and its impact on inflammatory signaling pathways. []

Q9: What in vivo models have been used to study the effects of this compound?

A9: Several animal models have been employed to assess the therapeutic potential of this compound, including:

- Ovariectomized rats: Used to study the effects of this compound on bone loss and osteoporotic changes. [, ]

- Dexamethasone-induced osteoporosis mice: Employed to investigate the protective effects of this compound against bone loss induced by glucocorticoid treatment. []

- Titanium particle-induced osteolysis models: Used to assess the ability of this compound to attenuate bone loss and inflammation triggered by wear particles, mimicking periprosthetic osteolysis. []

- Destabilization of the medial meniscus (DMM) mouse model: Employed to investigate the therapeutic effects of this compound on osteoarthritis development and cartilage degradation. [, ]

- Rat model of arthritis induced with type II collagen (CIA rats): Used to evaluate the anti-arthritic effects of this compound, particularly its impact on paw swelling, inflammatory markers, and immune responses. []

- Hepatic ischemia-reperfusion injury (IRI) rat model: Employed to investigate the protective effects of this compound against liver injury induced by ischemia and subsequent reperfusion. []

- Aged rats: Utilized to assess the ability of this compound to improve learning and memory deficits associated with aging. []

- APP/PS1 mutated transgenic mice: Employed to investigate the effects of this compound on memory impairment and bone loss associated with Alzheimer's disease (AD). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。